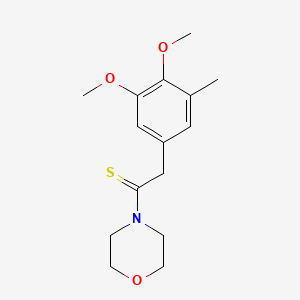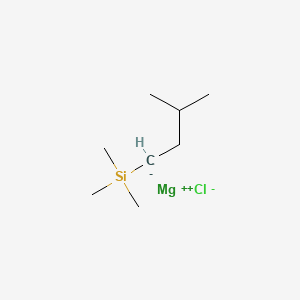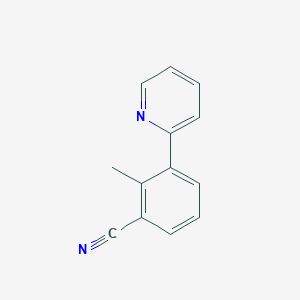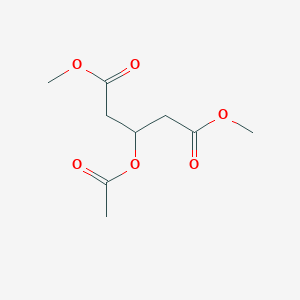![molecular formula C16H20ClPSSn B14375815 {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 90127-45-0](/img/structure/B14375815.png)
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organometallic compound that features a unique combination of tin, sulfur, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine sulfide with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often facilitated by the use of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The tin and phosphorus atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille or Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium or Grignard reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions typically involve low to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Research is ongoing into the use of organotin compounds in anticancer and antimicrobial therapies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its ability to participate in various chemical reactions due to the presence of reactive tin, sulfur, and phosphorus atoms. These atoms can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- {2-[Bromo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- {2-[Iodo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
What sets {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its specific combination of tin, sulfur, and phosphorus atoms, which imparts unique reactivity and potential applications. The presence of the chloro group also allows for further functionalization, making it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
90127-45-0 |
|---|---|
Molecular Formula |
C16H20ClPSSn |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[chloro(dimethyl)stannyl]ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14PS.2CH3.ClH.Sn/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
MTLRGXPSHPUGAN-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)


![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)

![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)

